2-Adamantyl-chlormethyl-keton

Description

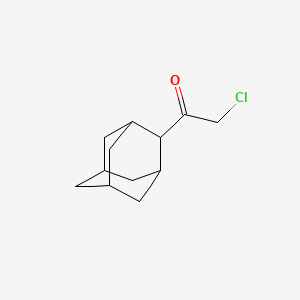

Structure

3D Structure

Properties

IUPAC Name |

1-(2-adamantyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXSRMLAJVUFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Approaches to 2-Adamantyl-chlormethyl-keton Synthesis

The synthesis can be broadly categorized into two key stages: the construction of the adamantyl ketone framework and the subsequent α-halogenation.

Organometallic reagents, particularly Grignard reagents, are instrumental in forming the carbon-carbon bond necessary for the ketone structure. These reactions involve the nucleophilic attack of an organometallic compound on an acyl chloride.

The reaction between an adamantyl-containing Grignard reagent and an acyl chloride, such as chloroacetyl chloride, is a primary method for synthesizing the ketone precursor to 2-adamantyl chloromethyl ketone. The Grignard reagent, prepared from an adamantyl halide and magnesium metal, acts as a potent nucleophile. wikipedia.orgbethunecollege.ac.in The general reaction is highly versatile, allowing for the synthesis of various ketones by altering the Grignard reagent and the acyl chloride. wisc.educhemistrysteps.com However, a significant challenge in using Grignard reagents with acyl chlorides is the potential for a second nucleophilic addition to the newly formed ketone, which would result in a tertiary alcohol. bethunecollege.ac.inchemistrysteps.com To circumvent this, the reaction conditions must be carefully controlled.

One effective strategy involves the slow addition of the Grignard reagent to the acyl chloride at low temperatures. kiku.dk This approach helps to prevent the accumulation of excess Grignard reagent that could react with the ketone product. Another method utilizes a "static" procedure where the reaction is conducted without stirring, which has been shown to improve the yield of the desired organomagnesium compound. kiku.dk

The reactivity of Grignard reagents can be moderated through the use of additives. For instance, bis[2-(N,N-dimethylamino)ethyl] ether can form a tridentate complex with the Grignard reagent, which selectively reacts with the acid chloride without further reacting with the ketone product. wisc.eduorganic-chemistry.org

The addition of catalytic amounts of certain metal salts can significantly improve the yield and selectivity of the Grignard reaction. researchgate.net Salts such as zinc chloride (ZnCl₂), manganese chloride (MnCl₂), aluminum chloride (AlCl₃), and copper(I) chloride (CuCl) have been found to be effective catalysts. researchgate.net These catalysts are believed to function by forming a more reactive organometallic species or by facilitating the reaction through a different mechanism that favors ketone formation over alcohol formation.

For example, in the presence of a catalytic amount of manganese chloride, organomagnesium reagents react with carboxylic chlorides to produce ketones in high yields. researchgate.net Similarly, copper salts are used to promote the condensation of organomagnesium compounds with acid chlorides, leading to good yields of the corresponding ketones. kiku.dk The choice of catalyst can have a substantial impact on the reaction's outcome, influencing not only the yield of the desired ketone but also the formation of side products. researchgate.net

Table 1: Effect of Catalytic Metal Salts on Ketone Synthesis

| Catalyst | General Effect on Grignard-Acyl Chloride Reaction |

| ZnCl₂ | Active catalytic component, improves ketone yield. researchgate.net |

| MnCl₂ | Promotes high yields of ketones. researchgate.net |

| AlCl₃ | Active catalytic component. researchgate.net |

| CuCl | Facilitates ketone formation, used in specific procedures. kiku.dk |

This table summarizes the general influence of various metal salts on the reaction between Grignard reagents and acyl chlorides to form ketones.

The stoichiometry and concentration of reactants are critical parameters in organomagnesium reactions for ketone synthesis. researchgate.net The ratio of the Grignard reagent to the acyl chloride must be carefully controlled to prevent the formation of tertiary alcohol byproducts. bethunecollege.ac.inchemistrysteps.com Ideally, a 1:1 stoichiometric ratio is desired. The concentration of the adamantyl halide has also been shown to be a constant factor in some experimental setups. kiku.dk

The Schlenk equilibrium, which describes the distribution of species in a Grignard reagent solution, is influenced by concentration and the solvent used. wikipedia.orgbyjus.com This equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) can affect the reactivity of the Grignard reagent. wikipedia.org Additives like tetrabutylammonium (B224687) chloride can shift this equilibrium to favor dimeric Grignard reagents, which can enhance the efficiency of addition to ketones. organic-chemistry.org The rate of addition of the Grignard reagent is also a crucial factor, with slower addition times often leading to better yields of the ketone and fewer side products for each catalytic system. researchgate.net

Once the adamantyl methyl ketone precursor is synthesized, the next step is the selective chlorination at the α-position to the carbonyl group to yield 2-adamantyl chloromethyl ketone.

Direct chlorination of a ketone at the α-position can be achieved using various chlorinating agents. One such reagent is nitryl chloride (NO₂Cl). nih.gov This method involves the reaction of the ketone with nitryl chloride, which results in the substitution of a hydrogen atom on the α-carbon with a chlorine atom. nih.gov The reaction of 1,3-dicarbonyl compounds with nitryl chloride can lead to the formation of α-chloro and α,α-dichloro derivatives. nih.gov While direct halogenation of ketones is a common method, it can sometimes lead to polysubstituted products. nih.gov Therefore, careful control of the reaction conditions is necessary to achieve selective monochlorination.

Halogenation Approaches for α-Chloroketone Synthesis

Halogen Exchange Reactions (e.g., bromo- to chloro-ketone conversion)

The conversion of an α-bromo ketone to its corresponding α-chloro ketone is a synthetically valuable transformation, often referred to as a halogen exchange or Finkelstein-type reaction. While the classic Finkelstein reaction involves converting alkyl chlorides/bromides to iodides using sodium iodide in acetone, analogous principles apply to α-haloketones using different halide sources. The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to simple alkyl halides due to the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond. nih.gov

Modern methods have expanded the scope and efficiency of these transformations. Transition metal catalysis, for instance, provides a mild and chemoselective route for halogen exchange. Nickel-catalyzed processes have been developed to convert enol triflates—derivatives easily prepared from ketones—into various alkenyl halides, including chlorides. caltech.edu Although this applies to alkenyl systems, the underlying principles of using a metal catalyst and a halide source are relevant.

For the direct conversion of an α-bromo ketone to an α-chloro ketone, a common strategy involves the use of a chloride salt in a suitable solvent. The choice of salt and solvent is critical to drive the equilibrium towards the desired product.

Table 1: Reagents for Bromo- to Chloro-Ketone Halogen Exchange

| Reagent System | Solvent | Conditions | Comments |

|---|---|---|---|

| Lithium Chloride (LiCl) | Dimethylformamide (DMF) | Heated | A standard and effective method for this transformation. |

| Calcium Chloride (CaCl₂) | Acetone/Water | Reflux | A cost-effective and readily available reagent system. |

In the context of adamantane (B196018) chemistry, a key intermediate, 1-adamantyl bromomethyl ketone, can be synthesized and subsequently converted to the chloro-analogue. mdpi.com This two-step approach can sometimes offer advantages in yield or purity over direct chlorination methods.

Utility of Formaldehyde (B43269) and Hydrochloric Acid in Chloromethylation

The use of formaldehyde and hydrochloric acid is the hallmark of the Blanc chloromethylation reaction, a classic method for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), under acidic conditions. wikipedia.org The mechanism involves the protonation of formaldehyde, which increases the electrophilicity of the carbonyl carbon. The activated species is then attacked by the nucleophilic substrate. The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the corresponding chloride in the presence of excess HCl. wikipedia.orgscribd.com

While the Blanc reaction is primarily associated with arenes, its principles can be adapted. For instance, chloromethylation of polymers has been achieved using a mixture of paraformaldehyde, concentrated HCl, phosphoric acid, and acetic acid with a ZnCl₂ catalyst. mdpi.com Another approach involves using chloromethyl methyl ether, which can serve as the electrophile in the presence of an acid catalyst like SnCl₄. doi.org

However, for the direct synthesis of an α-chloromethyl ketone from an adamantane precursor, the more common route involves the Arndt-Eistert reaction. This sequence begins with an adamantane carboxylic acid chloride, which is reacted with diazomethane (B1218177) to form a diazoketone. Subsequent treatment of the diazoketone with hydrochloric acid yields the desired α-chloromethyl ketone.

Table 2: Chloromethylation Strategies

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Arndt-Eistert Homologation | Adamantane acyl chloride | 1. Diazomethane (CH₂N₂) 2. Hydrochloric Acid (HCl) | A well-established, multi-step method for converting a carboxylic acid to an α-chloromethyl ketone. |

| Direct α-Chlorination | Adamantyl methyl ketone | Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) | Direct chlorination of the α-carbon; can lead to mixtures of products. |

Precursor Synthesis and Functionalization Relevant to this compound

The synthesis of the target compound is critically dependent on the availability and functionalization of suitable adamantane precursors.

Preparation of Adamantane Carboxylic Acid Chlorides

Adamantane-1-carboxylic acid chloride is a crucial precursor for synthesizing various adamantyl ketones, including the α-halomethyl variants via the Arndt-Eistert homologation. researchgate.netnih.gov The conversion of the parent carboxylic acid to the acyl chloride is a standard organic transformation. This is typically achieved by reacting adamantane-1-carboxylic acid with a chlorinating agent.

Common methods for this conversion include:

Thionyl Chloride (SOCl₂): A widely used, inexpensive reagent. The reaction can be run neat or in an inert solvent like toluene (B28343) or dichloromethane.

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane. This method is generally milder and produces gaseous byproducts, simplifying purification.

Phosphorus Pentachloride (PCl₅): An effective but strong chlorinating agent.

The resulting adamantane-1-carbonyl chloride is a versatile intermediate that can be used in Friedel-Crafts acylations or in reactions with organometallic reagents to produce a wide range of adamantyl ketones. researchgate.netresearchgate.net For example, it can be reacted with Grignard reagents in the presence of a metal halide catalyst to yield non-symmetrical ketones. researchgate.net

Construction of Adamantane Scaffolds for Derivatization

While many synthetic routes start with adamantane itself or 1-substituted derivatives, accessing the secondary (C2) position requires specific strategies. The chemical reactivity of adamantane limits direct functionalization at the C2 position, making multi-step construction or rearrangement approaches necessary. mdpi.com

One effective strategy is to construct the adamantane core from bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane. mdpi.comucla.edu This "ground-up" approach allows for the strategic placement of functional groups that are difficult to install via direct C-H functionalization. For example, a 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one can undergo acid-catalyzed cyclization to form a tetrasubstituted adamantanone core. escholarship.org

Other notable methods include:

Intramolecular Reactions: Rhodium-catalyzed intramolecular nitrenoid insertion reactions have been developed to create 1,2-disubstituted adamantane derivatives. cuni.cz

Rearrangements: The adamantane cage can be opened and then re-closed to achieve specific substitution patterns. For instance, 1-adamantanol (B105290) can be oxidized to protoadamantanone, which can then be manipulated and rearranged to form 2-substituted adamantane derivatives. cuni.cz

Total Synthesis: The first synthesis of a substituted adamantane scaffold started from acyclic materials (formaldehyde and dimethyl malonate), demonstrating the feasibility of building the cage with pre-installed functionality. mdpi.com

These methods provide access to adamantane scaffolds that are specifically functionalized at the 2-position, which are the necessary precursors for synthesizing compounds like 2-adamantyl-chloromethyl-ketone.

Reactivity and Chemical Transformations of 2 Adamantyl Chlormethyl Keton

Nucleophilic Substitution Reactions

The reactivity of α-haloketones like 2-adamantyl-chlormethyl-keton is complex, with several potential sites for nucleophilic attack. These include the carbonyl carbon, the α-carbon bearing the halogen, the halogen atom itself, and the various protons on the molecule. nih.gov The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond, making it more susceptible to nucleophilic substitution. nih.gov

S_N2 Reactivity at the Chloromethyl Group

The reaction of this compound at the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org In this one-step process, a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously. wikipedia.orgsavemyexams.com The rate of this reaction is dependent on the concentration of both the ketone and the attacking nucleophile. savemyexams.com

The reactivity of α-haloketones in S_N2 reactions is notably enhanced compared to corresponding alkyl halides. nih.gov This increased reactivity is attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group's π* antibonding orbital can overlap with the σ* antibonding orbital of the carbon-halogen bond. stackexchange.com This interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. stackexchange.com This orbital overlap stabilizes the transition state of the S_N2 reaction, thereby accelerating the reaction rate. stackexchange.comyoutube.com

However, the bulky adamantyl group can introduce steric hindrance, potentially slowing down the S_N2 reaction compared to less hindered α-haloketones. researchgate.net While bimolecular substitution reactions of some α-halo ketones have been observed to be surprisingly insensitive to steric hindrance, the rigid and large adamantyl cage is a significant steric impediment. researchgate.net

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

This compound readily reacts with a variety of oxygen, nitrogen, and sulfur nucleophiles at the α-carbon, displacing the chloride ion. These reactions are fundamental in the synthesis of a diverse range of heterocyclic compounds and other functionalized adamantane (B196018) derivatives. nih.govmdpi.com

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as hydroxides or alkoxides, can lead to the formation of α-hydroxy ketones or α-alkoxy ketones, respectively. For instance, reaction with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Nitrogen Nucleophiles: A wide array of nitrogen-containing compounds, including primary and secondary amines, hydrazines, and various heterocyclic amines, serve as effective nucleophiles. libretexts.orglibretexts.org For example, reaction with primary amines can lead to the formation of imines, which can subsequently cyclize to form pyrrole (B145914) derivatives. nih.gov The reaction of 2-(1-adamantylamino)-6-methylpyridine with N-α-tosyl-L-phenylalanine chloromethyl ketone has been studied, demonstrating the reactivity of adamantyl-containing amines. viamedica.pl

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiophenols, also react with α-haloketones. These reactions can be utilized in the synthesis of sulfur-containing heterocycles like thiophenes and 1,3-oxathioles. nih.govmdpi.com The reaction of α-haloketones with sulfur nucleophiles can be influenced by the presence of activating agents. acs.org

The table below summarizes some representative nucleophilic substitution reactions of α-haloketones.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | o-Hydroxyacetophenone | 2-Aroylbenzofuran mdpi.com |

| Nitrogen | Primary Amine | Pyrrole derivative nih.gov |

| Sulfur | 2-Pyrazoline-4-thiocarboxanilide | 1,3-Oxathiol-2-ylidene nih.govmdpi.com |

Carbonyl Group Transformations

The carbonyl group of this compound is also a key reactive site, undergoing a variety of transformations typical of ketones. openstax.org These include reduction, condensation, and acetalization reactions.

Reduction Reactions of the Ketone Moiety

The ketone moiety of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org The choice of reducing agent can influence the stereochemical outcome of the reaction. For example, reduction of a ketone with L-Selectride can produce an axial alcohol exclusively, while NaBH₄ may yield a mixture of equatorial and axial alcohols. nih.gov

The reduction of adamantyl ketones can be influenced by the substitution pattern on the adamantane cage. For instance, the reduction of 4-substituted adamantan-2-ones with sodium borohydride has been studied, showing that the stereoselectivity of the reduction can be affected by the substituent. researchgate.net

Condensation Reactions

The carbonyl group of this compound can participate in condensation reactions, forming new carbon-carbon bonds. researchgate.net A common example is the aldol (B89426) condensation, where the ketone reacts with an enolate to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.com Condensation reactions of adamantyl ketones with various reagents can lead to the formation of alcohols or other complex structures. researchgate.net For instance, condensation of adamantane derivatives with amines and carbonyl compounds is a known synthetic route. mdpi.com The Claisen condensation is another important type of condensation reaction involving esters. masterorganicchemistry.com

Acetalization Pathways

In the presence of an alcohol and an acid catalyst, the carbonyl group of this compound can be converted into an acetal (B89532). wikipedia.org This reaction is reversible and involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal. youtube.comlibretexts.org Water is eliminated during this process, and its removal can drive the equilibrium towards the acetal product. wikipedia.org This reaction is often used to protect the carbonyl group during other chemical transformations. Various catalysts, including zirconium tetrachloride and cerium(III) trifluoromethanesulfonate, can be used to promote acetalization. organic-chemistry.org

Transformations Involving the Adamantane Cage

The adamantane cage is a unique, rigid, and highly symmetric hydrocarbon structure. Its reactivity is distinct from that of simpler cycloalkanes, often proceeding through stable carbocation or radical intermediates. rsc.orgresearchgate.net

Electrophilic Additions and Substitutions on Adamantane Derivatives

Electrophilic functionalization of the adamantane core typically targets the tertiary C-H bonds at the bridgehead positions, which are the most reactive sites for carbocation formation. While direct electrophilic substitution on the adamantane cage of this compound itself is not extensively documented, the principles are well-established from studies on related adamantane derivatives.

Lewis acid-catalyzed reactions are a common strategy. For instance, adamantane derivatives can react with electrophiles in the presence of Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). lookchem.com These reactions often proceed via an adamantyl cation intermediate. The stability of this tertiary carbocation is a key driver for such transformations. The reaction of adamantane with bromine, for example, readily produces 1-bromoadamantane, illustrating the preference for substitution at the bridgehead position.

Furthermore, electrophilic additions to unsaturated precursors can be used to construct the adamantane skeleton itself. The exposure of bicyclo[3.3.1]nonane derivatives to electrophiles like iodine or bromine can trigger a transannular cyclization, leading to the formation of halogenated adamantanes. mdpi.com Computational and experimental studies suggest that these reactions proceed through an ionic electrophilic pathway, favoring the formation of the adamantyl cation over radical pathways. mdpi.com

Radical Functionalization of Adamantyl Systems

Radical-mediated reactions offer a powerful alternative for functionalizing the strong C-H bonds characteristic of the adamantane cage. rsc.org These methods are particularly useful for creating C-C bonds directly from C-H bonds. researchgate.net

The generation of an adamantyl radical is a key step. This can be achieved through hydrogen atom transfer (HAT) using highly reactive species. amazonaws.com For example, the nitrate (B79036) radical (NO₃•), produced from the photolysis of cerium(IV) ammonium (B1175870) nitrate, selectively abstracts a hydrogen atom from a bridgehead position of adamantane. acs.org Similarly, photoredox catalysis in combination with an amine-based HAT catalyst can achieve excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes, even in the presence of other, weaker C-H bonds. amazonaws.com Once formed, the adamantyl radical can participate in various coupling reactions.

Research has shown that the adamantane radical cation, formed via single-electron transfer (SET) to a photoexcited acceptor, preferentially deprotonates from a bridgehead position to yield the adamantyl radical. acs.org This radical can then be trapped by other reagents in the system. acs.org This strategy provides a pathway for functionalizing the cage while the chloromethyl ketone moiety remains intact, provided it is stable to the reaction conditions.

Cross-Coupling Methodologies for Functionalization

Modern cross-coupling reactions are indispensable tools for the synthesis of complex molecules, and adamantane derivatives are suitable substrates for these transformations, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is a highly effective method for forming carbon-carbon bonds. libretexts.org This reaction has been successfully applied to adamantane systems, typically using halo-adamantane derivatives as the coupling partners. researchgate.net For example, 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796) can undergo multiple Suzuki-Miyaura couplings to create complex, shape-persistent molecular structures. researchgate.net

While direct Suzuki-Miyaura coupling on the C-Cl bond of the chloromethyl ketone group of this compound is challenging due to the high reactivity of α-chloro ketones, the adamantane cage can be pre-functionalized with a halide (e.g., bromine or iodine) to serve as the electrophilic partner in the coupling. The reaction would then proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The versatility of the Suzuki-Miyaura reaction allows for the coupling of adamantyl moieties with various aryl, heteroaryl, or vinyl boronic acids or esters. rsc.orgnih.gov This enables the synthesis of a diverse library of functionalized adamantyl ketones.

| Adamantyl Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | researchgate.net |

| Halo-Adamantane | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | MeOH | rsc.org |

| Adamantyl-containing core | Various boronic acids | Pd(0)/C | - | - | nih.gov |

Stability and Degradation Pathways

The stability of this compound is influenced by both the robust adamantane cage and the reactive α-chloroketone functionality.

The adamantane core itself is exceptionally stable due to its strain-free, diamondoid structure. However, the chloromethyl ketone group is susceptible to both thermal decomposition and nucleophilic attack. Studies on polymers containing 2-adamantane and chloromethyl groups have shown that thermal degradation associated with the chloromethyl groups occurs at elevated temperatures. doi.org Specifically, weight loss attributed to the decomposition of chloromethyl groups was observed in the temperature range of 320 °C to 450 °C. doi.org

| Temperature Range | Observed Event | Reference |

|---|---|---|

| 320 °C - 450 °C | Decomposition of chloromethyl groups | doi.org |

| > 450 °C | Degradation of polymer backbone | doi.org |

The α-chloroketone moiety is a potent electrophile and alkylating agent, making it prone to degradation via nucleophilic substitution reactions. evitachem.com In the presence of nucleophiles, such as water or alcohols, the chlorine atom can be displaced to form α-hydroxy or α-alkoxy ketones, respectively. Hydrolysis in the presence of water can lead to the formation of the corresponding carboxylic acid. evitachem.com

Furthermore, analogous compounds like 2-adamantyl chloroformate demonstrate complex degradation pathways under solvolytic conditions. acs.org Its decomposition can proceed with or without the loss of the carbonyl-containing group, yielding products like 2-adamantyl chloride alongside solvolysis products. acs.org This suggests that this compound could undergo similar complex degradations, potentially involving the loss of the chloromethyl group or rearrangement of the adamantyl cation intermediate formed during solvolysis.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules like 2-Adamantyl-chlormethyl-ketone. By modeling molecular systems, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 2-adamantyl-chlormethyl-ketone are not widespread, extensive research on related adamantane (B196018) derivatives provides a solid theoretical framework. nih.govnih.gov Studies on adamantanediyl and protio-adamantyl dications using the B3LYP/6-31G** level of theory have successfully determined the most stable structures among various isomers. nih.govnih.gov For instance, the 1,3-adamantanediyl dication was identified as the most stable dication, and the C—C protonated 1-adamantyl dication was found to be the most stable protio-adamantyl dication. nih.govnih.gov

These computational approaches are also used to calculate properties like 13C NMR chemical shifts, which can then be compared with experimental data to validate the predicted structures. nih.govnih.gov The calculations have highlighted the importance of C-C hyperconjugation in stabilizing cationic centers within the adamantane cage. nih.gov Furthermore, DFT has been applied to explore the conformational energies and intermolecular interactions of other functionalized adamantane compounds, such as those with potential biological activity. mdpi.com These studies demonstrate the capability of DFT to elucidate the geometric and electronic properties of complex adamantane-based molecules. mdpi.comresearchgate.net

Table 1: Summary of DFT Findings on Adamantane Derivatives

| Adamantane Derivative | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Adamantanediyl Dications (C₁₀H₁₄²⁺) | DFT at B3LYP/6-31G** | The 1,3-adamantanediyl dication is the most stable structure. | nih.govnih.gov |

| Protio-Adamantyl Dications (C₁₀H₁₆²⁺) | DFT at B3LYP/6-31G** | The C-C protonated 1-adamantyl dication is the most stable structure. | nih.govnih.gov |

| 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides | DFT | Calculated relative conformational energies (folded vs. extended) and interaction energies. | mdpi.com |

The spatial arrangement of atoms in α-haloketones, including the chloromethyl ketone moiety of the title compound, is critical to its reactivity. Conformational analysis has established that α-haloketones typically exist as a mixture of rotational isomers (rotamers). mdpi.comnih.gov For acyclic α-haloketones, there is a general preference for a conformation where the halogen and the carbonyl oxygen are eclipsed, known as the cisoid form. mdpi.comnih.govwikipedia.org This preference is attributed to the minimization of steric repulsion between the halogen and the alkyl group on the carbonyl. mdpi.com

In cyclic systems like α-halocyclohexanones, the halogen can occupy either an axial or an equatorial position. researchgate.net Infrared spectroscopy has been a key tool in these analyses, showing that the position of the carbonyl stretching frequency is sensitive to the halogen's conformation. researchgate.net For example, in α-chlorocyclohexanones, an equatorial chlorine results in a carbonyl absorption shift of +26 to +31 cm⁻¹ relative to the parent ketone, whereas an axial chlorine causes a smaller shift of +10 to +18 cm⁻¹. researchgate.net This data, supported by dipole moment measurements and optical rotatory dispersion studies, allows for the determination of the predominant conformer in different solvents. researchgate.net

Table 2: Conformational Preferences in α-Haloketones

| Compound Type | Preferred Conformation | Evidence | Reference |

|---|---|---|---|

| Acyclic α-Haloketones | Cisoid (Halogen and Carbonyl Oxygen eclipsed) | IR and NMR spectroscopy | mdpi.comnih.gov |

| α-Chlorocyclohexanone | Axial Halogen (in many cases) | Infrared Spectroscopy, Dipole Moments | researchgate.net |

Ketones can initiate reactions through the acceptance of a single electron, a process known as single electron transfer (SET), to form a radical anion species called a ketyl. utexas.edulibretexts.org This can be achieved by reacting the ketone with an alkali metal, such as sodium, which donates an electron to the carbonyl group. libretexts.org The resulting ketyl radical anion is a key intermediate in reactions like the pinacol (B44631) coupling. utexas.edu

More complex mechanisms, such as proton-coupled electron transfer (PCET), have also been identified. princeton.edu In PCET, an electron and a proton are exchanged in a concerted step. princeton.edu This allows a proton donor and an electron donor to function together as a formal hydrogen atom donor, enabling the activation of ketones that would be difficult to reduce through direct electron transfer alone. princeton.edu The nature of the electron transfer can also depend on the specific reactants and conditions. For instance, in the reaction of α-bromoacetophenones with alcohols, the mechanism can shift between hydrogen transfer and electron transfer depending on the nature of the ketyl radical formed. cdnsciencepub.com Ground-state electron transfer from cofactors within enzymes has also been shown to initiate reactions of α-bromoketones. nih.gov

Once a ketyl radical is formed via electron transfer, its subsequent reactivity is governed by the distribution of the unpaired electron's spin density and the molecule's charge density. utexas.edu In ketyl radicals, the spin and charge are often uncoupled. utexas.edumsu.edu DFT calculations and EPR spectroscopy have shown that for many ketyls, the negative charge density is largely localized on the electronegative oxygen atom. msu.edu However, the spin density is predominantly located on the carbonyl carbon atom. utexas.edumsu.edu

This separation of charge and spin has significant chemical consequences. Radical coupling reactions, for example, are most likely to occur at the site of highest spin density, which is the carbon atom. utexas.edu The distribution of spin density can be influenced by substituents on the molecule and the nature of any associated counter-ions (like Na⁺ in a ketyl salt). rsc.orgchempap.org These factors can subtly alter the electronic structure and, consequently, the reactivity of the radical intermediate. rsc.org

Table 3: Distribution of Spin and Charge in a Typical Ketyl Radical

| Location | Property | Consequence | Reference |

|---|---|---|---|

| Carbonyl Oxygen | High Negative Charge Density | Site for electrophilic attack/coordination with cations. | utexas.edumsu.edu |

Electron Transfer Mechanisms in Ketone Reactions

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed step-by-step pathways of reactions involving 2-Adamantyl-chlormethyl-ketone is crucial for predicting products and optimizing reaction conditions. This involves identifying key intermediates and transition states.

The α-haloketone functional group is characterized by multiple electrophilic sites, making its reaction with nucleophiles complex. mdpi.comnih.gov A nucleophile can potentially attack:

The carbonyl carbon.

The α-carbon bearing the halogen (an SN2 reaction).

The halogen atom itself.

An α-proton, initiating an elimination or rearrangement. mdpi.comresearchgate.net

The reactivity of the α-carbon towards nucleophilic substitution is significantly enhanced compared to a typical alkyl halide. nih.gov This is due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov

Several mechanistic pathways for substitution have been proposed and debated. researchgate.net While a direct SN2 attack on the α-carbon is common, other mechanisms include an initial attack on the carbonyl oxygen, or a bridging mechanism where the nucleophile interacts with both the carbonyl and α-carbons in the transition state. researchgate.net Furthermore, if the nucleophile is a base, it can abstract an α-proton to form an enolate. numberanalytics.com This enolate can then undergo an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to a cyclopropanone (B1606653) intermediate, which is the key step in the well-known Favorskii rearrangement. numberanalytics.com The specific pathway that dominates depends on the structure of the α-haloketone, the nature of the nucleophile, and the reaction conditions. researchgate.net

Table 4: Potential Sites of Nucleophilic Attack on an α-Haloketone

| Site of Attack | Reaction Type | Typical Result | Reference |

|---|---|---|---|

| α-Carbon | SN2 Substitution | Replacement of the halogen with the nucleophile. | mdpi.comnih.govresearchgate.net |

| Carbonyl Carbon | Nucleophilic Addition | Formation of a tetrahedral intermediate (e.g., a halohydrin). | mdpi.comresearchgate.net |

Exploration of Adamantyl Carbocation Intermediates

The rigid, polycyclic structure of the adamantane cage provides a unique framework for the study of carbocation intermediates. The formation, stability, and reactivity of adamantyl carbocations, particularly the secondary 2-adamantyl cation, have been the subject of extensive theoretical and mechanistic investigations. These studies are crucial for understanding the reaction pathways of adamantane derivatives, including the potential transformations of 2-adamantyl chloromethyl ketone.

Generation and Stability of the 2-Adamantyl Carbocation

Adamantyl carbocations are typically generated as transient species in solvolysis reactions or as long-lived ions in superacid media. researchgate.networldscientific.com The solvolysis of 2-adamantyl derivatives, such as tosylates or chloroformates, is a cornerstone for probing the intermediacy and behavior of the 2-adamantyl cation. researchgate.netbeilstein-journals.org For instance, the solvolysis of 2-adamantyl chloroformate proceeds through competing pathways, one of which involves the formation of the 2-adamantyl carbocation via the loss of carbon dioxide. acs.org

The 2-adamantyl cation is a secondary carbocation and is notably less stable than its tertiary counterpart, the 1-adamantyl cation. This stability difference has been rigorously evaluated through both gas-phase experiments and computational chemistry. pnas.org Theoretical calculations, such as those using Density Functional Theory (DFT) and high-level ab initio methods like G2(MP2), have been instrumental in quantifying this energy gap. pnas.orgfigshare.com The primary stabilizing factor for the 1-adamantyl cation is C-C hyperconjugation, where the electron density from adjacent C-C sigma bonds delocalizes into the empty p-orbital of the carbocationic center. worldscientific.compnas.org In the 2-adamantyl cation, the geometry is less favorable for such hyperconjugative interactions, resulting in lower stability. pnas.orgucalgary.ca

Computational studies have provided detailed insights into the relative energies of these carbocations.

Interactive Data Table: Calculated Relative Stabilities of Adamantyl Cations Users can sort the table by clicking on the headers.

| Carbocation | Method | Relative Energy (kcal/mol) | Reference |

| 1-Adamantyl Cation (2g) | B3LYP/6-31G | 0 (Reference) | pnas.org |

| 2-Adamantyl Cation (2h) | B3LYP/6-31G | +10.9 | pnas.org |

Note: The energy is relative to the more stable 1-adamantyl cation. Positive values indicate lower stability.

Spectroscopic and Structural Characterization

Direct observation of adamantyl carbocations in superacid solutions (e.g., SbF₅-SO₂ClF) using Nuclear Magnetic Resonance (NMR) spectroscopy has provided definitive evidence for their existence and structure. worldscientific.comworldscientific.com While the parent 2-adamantyl cation itself is highly reactive and has not been observed as a persistent species, substituted analogs like the 1,3,5,7-tetramethyl-2-adamantyl cation have been thoroughly characterized. worldscientific.comacs.org

¹³C NMR spectroscopy is particularly powerful, as the carbocationic carbon exhibits a significant downfield chemical shift. worldscientific.com Computational methods have been employed to calculate the ¹³C NMR chemical shifts, which show good agreement with experimental values for related stable ions, validating the theoretical models. pnas.orgnih.gov

Interactive Data Table: Calculated ¹³C NMR Chemical Shifts for Adamantyl Cations Users can sort the table by clicking on the headers.

| Carbocation | Carbon Atom | Calculated δ¹³C (ppm) | Method | Reference |

| 1-Adamantyl Cation (2g) | C+ | 310.2 | GIAO-DFT | pnas.org |

| 2-Adamantyl Cation (2h) | C+ | 346.0 | GIAO-DFT | pnas.org |

The calculated structure of the 2-adamantyl cation reveals a distortion from an ideal planar sp² geometry. The carbocationic center and its adjacent atoms deviate from planarity to maximize the orbital overlap between the empty p-orbital and the neighboring C-C sigma bonds, a visual representation of the electronic stabilization efforts within the molecule. ucalgary.ca

Reactivity and Mechanistic Implications

The reactivity of the 2-adamantyl cation is dominated by its electrophilic nature and its propensity to rearrange to more stable structures. In solvolysis reactions, the intermediate carbocation is captured by solvent molecules. researchgate.net The rate of these solvolysis reactions is sensitive to the ionizing power of the solvent, which supports a mechanism involving carbocation formation (Sₙ1). researchgate.netbeilstein-journals.org

While direct experimental studies on the fragmentation of 2-adamantyl chloromethyl ketone are not available, its behavior can be inferred from the established principles of adamantyl and α-haloketone chemistry. Under acidic conditions, protonation of the carbonyl oxygen would occur. researchgate.net From this protonated intermediate, several pathways are conceivable. One possibility is a rearrangement, potentially leading to the expulsion of a stable fragment and the formation of an adamantyl carbocation. Given the stability of the adamantyl framework, the formation of a 2-adamantyl carbocation, which could subsequently rearrange to the more stable 1-adamantyl cation, represents a plausible mechanistic pathway. worldscientific.com This is analogous to the behavior of other 2-adamantyl derivatives that readily form carbocationic intermediates. researchgate.netacs.org

Synthetic Utility and Applications in Organic Synthesis

2-Adamantyl-chlormethyl-keton as a Building Block in Complex Molecule Synthesis

The compound is particularly prized for its role as a starting material or intermediate in the synthesis of intricate molecular architectures, where the adamantane (B196018) unit often imparts desirable physicochemical properties such as lipophilicity, thermal stability, and conformational rigidity.

Alpha-haloketones, such as this compound, are well-established and versatile precursors for the synthesis of a wide variety of heterocyclic compounds. nih.gov The general reactivity pattern involves the electrophilic carbon of the chloromethyl group and the carbonyl carbon, which readily participate in cyclization reactions with various nucleophilic reagents. The adamantane group acts as a bulky substituent that can influence the reaction's stereochemistry and the resulting heterocycle's biological activity. researchgate.net

The synthesis of adamantyl heterocyclic ketones has been shown to produce potent and selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov For instance, the reaction of an adamantyl bromomethyl ketone, an analogue of this compound, with various aryl methyl alcohols or mercaptans under basic conditions yields derivatives containing furan (B31954) and thiophene (B33073) rings. nih.gov These reactions underscore the utility of the adamantyl ketone framework as a template for developing new therapeutic agents. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Adamantyl Ketones

| Reactant Type | Resulting Heterocycle | Reference |

|---|---|---|

| Aryl Methyl Alcohols | Furan, Thiophene | nih.gov |

| Mercaptans | Thiophene, Imidazole, Thiadiazole | nih.gov |

The construction of these heterocyclic systems leverages the predictable reactivity of the α-haloketone moiety, making this compound a reliable building block in medicinal chemistry and organic synthesis. nih.govnih.gov

The formation of a thiazole (B1198619) ring is one of the most prominent applications of α-haloketones, a reaction famously known as the Hantzsch thiazole synthesis. clockss.orgresearchgate.net This method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. clockss.org this compound is an ideal substrate for this reaction.

Table 2: Hantzsch Thiazole Synthesis using an Adamantyl Halomethyl Ketone

| Adamantyl Precursor | Reagent | Resulting Core Structure | Reference |

|---|---|---|---|

| 1-Adamantyl bromomethyl ketone | Thiourea | 4-(Adamantan-1-yl)thiazol-2-amine | nih.gov |

This synthetic route highlights the compound's role as a key precursor for generating biologically active molecules where the adamantane and thiazole moieties work in concert. nih.govnih.gov

Role in Heterocyclic Compound Construction

Integration into Polycyclic Cage Structures

The adamantane unit of this compound is itself a fundamental polycyclic cage structure. semanticscholar.org Its rigid and sterically demanding nature is a defining feature that chemists exploit. The reactivity of the chloromethyl ketone functional group provides a chemical handle to attach this pre-formed cage to other molecules or to build even larger, more complex polycyclic systems. researchgate.nettdx.cat Reactions can be designed to extend the cage structure or to link multiple adamantane units together. The synthesis of compounds like 1,2-di(1-adamantyl)ethene and its subsequent reactions demonstrate how the adamantyl core can be used as a foundation for constructing elaborate, multi-cage architectures. researchgate.net The unique three-dimensional topology of these molecules is of interest in materials science and for creating compounds with specific spatial arrangements of functional groups. semanticscholar.orgtdx.cat

Potential in Polymer Chemistry and Materials Science

The incorporation of unique functional groups and rigid structural units is a key strategy in the development of advanced polymers and materials. ami.swissroutledge.com this compound offers potential in this field for two primary reasons: the properties of the adamantyl group and the reactivity of the ketone.

The adamantane cage, when integrated into a polymer backbone, can significantly enhance the material's properties. Its bulkiness and rigidity can increase the glass transition temperature (Tg), improve thermal stability, and alter solubility. Furthermore, the ketone functional group itself is a valuable tool in polymer chemistry. Ketones can serve as reactive handles for post-polymerization modification, allowing for the attachment of other molecules through reactions like oxime or hydrazone formation. acs.org Additionally, some ketone-containing polymers can be used for cross-linking, which can improve the mechanical properties of the material. nih.gov The development of ketene-functionalized polymers, which can be derived from ketone precursors, opens further avenues for creating functional materials for complex applications. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Adamantyl-chlormethyl-keton, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The adamantane (B196018) cage contains several chemically non-equivalent protons, which would result in a series of complex, overlapping multiplets in the typical aliphatic region (approximately 1.5-2.2 ppm). The proton on the carbon atom to which the keto-group is attached (C2 of the adamantane) would appear as a distinct multiplet. The most downfield non-aromatic signal would be a singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl). The electronegativity of both the adjacent carbonyl group and the chlorine atom significantly deshields these protons, likely placing their chemical shift in the range of 4.0-4.5 ppm. In a study of the related compound, 1-adamantyl bromomethyl ketone, the methylene (B1212753) protons were observed near δ 4.1 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The most characteristic signal is that of the carbonyl carbon (C=O), which is expected to appear significantly downfield in the range of 200-210 ppm. For instance, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, the ketone carbonyl carbon peak was consistently found near 207 ppm. mdpi.com The carbon of the chloromethyl group (-CH₂Cl) would also be readily identifiable. The rigid, symmetrical structure of the adamantane cage results in four distinct signals for its ten carbon atoms in 1-substituted adamantanes. farmaciajournal.com For a 2-substituted adamantane, a greater number of signals would be expected due to the lower symmetry. The carbons of the adamantane cage typically resonate between 28 and 55 ppm. farmaciajournal.com

Table 1: Predicted NMR Data for this compound This interactive table summarizes the predicted chemical shifts (δ) for the key nuclei in this compound based on data from analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Adamantane CH, CH₂ | ~1.5 - 2.5 | Multiplets | Complex, overlapping signals from the cage structure. |

| -CH ₂Cl | ~4.0 - 4.5 | Singlet | Deshielded by adjacent C=O and Cl. |

| ¹³C NMR | |||

| Adamantane C | ~28 - 55 | Multiple signals | Signals for bridgehead and methylene carbons of the cage. |

| -C H₂Cl | ~45 - 55 | Single peak | Chemical shift influenced by chlorine substitution. |

| C =O | ~200 - 210 | Single peak | Characteristic downfield shift for a ketone carbonyl. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretch. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. mdpi.com However, the presence of an electronegative chlorine atom on the α-carbon (the carbon adjacent to the carbonyl) generally causes a shift of this absorption to a higher frequency (wavenumber), often in the range of 1725-1745 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the adamantane cage's sp³-hybridized carbons, which are expected in the 2850-3000 cm⁻¹ region. A moderate to weak absorption corresponding to the C-Cl stretching vibration would be anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Data for this compound This interactive table outlines the principal expected infrared absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2850 - 3000 | Medium-Strong | C-H Stretch | Adamantane cage |

| ~1725 - 1745 | Strong, Sharp | C=O Stretch | α-chloro ketone |

| ~1450 | Medium | C-H Bend | Methylene scissoring |

| ~800 - 600 | Medium-Weak | C-Cl Stretch | Alkyl Halide |

Future Research Directions and Unexplored Avenues

Development of Enantioselective Syntheses

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern organic chemistry and pharmaceutical development. Currently, the literature on the enantioselective synthesis of 2-Adamantyl-chlormethyl-keton is sparse. The development of methods to produce this ketone in an enantiomerically pure or enriched form would represent a significant advancement, opening doors to its use as a chiral building block for complex molecular architectures.

Future investigations could focus on several established strategies for asymmetric synthesis:

Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a precursor of the adamantyl ketone. The auxiliary would direct the stereochemical outcome of a key bond-forming reaction, after which it can be removed to yield the enantiomerically enriched product.

Chiral Reagents: The use of stoichiometric amounts of a chiral reagent can induce asymmetry in the formation of the ketone. For example, chiral boranes or other organometallic reagents could be employed in the synthesis. york.ac.uk

Chiral Catalysts: This is often the most efficient and desirable approach, as only a small amount of the chiral catalyst is needed to generate large quantities of the desired enantiomer. Research could explore the use of chiral metal complexes or organocatalysts to control the stereochemistry of reactions that form this compound or its precursors. nih.govrsc.orgresearchgate.net For instance, catalytic enantioselective reductions of a suitable precursor ketone could be a viable route. nih.gov The development of catalytic enantioselective methods for the transformation of various ketones into tertiary homoallylic alcohols has been demonstrated, and similar principles could be applied here. nih.gov

Catalytic Transformations of this compound

The inherent reactivity of the chloromethyl ketone functionality makes this compound a promising substrate for various catalytic transformations. While it has been used as a starting material, its potential in catalyst-driven reactions is an area ripe for exploration.

Key research directions include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could be investigated to replace the chlorine atom with a variety of organic fragments. This would provide a versatile method for the synthesis of a diverse library of adamantyl-containing ketones with potential applications in materials science and medicinal chemistry. The synthesis of other adamantyl-containing compounds has successfully utilized Suzuki-Miyaura coupling. nih.gov

C-H Activation: Direct functionalization of the C-H bonds of the adamantyl cage, while challenging, would be a highly atom-economical approach to derivatization. Research into transition metal catalysts capable of selectively activating specific C-H bonds of the adamantyl moiety in the presence of the reactive chloromethyl ketone group would be a significant breakthrough.

Asymmetric Catalysis: Once enantiomerically enriched this compound is available, it can be used as a substrate in catalytic asymmetric reactions to generate more complex chiral molecules with multiple stereocenters. For example, asymmetric additions to the carbonyl group could be explored.

Exploration of Novel Reaction Pathways

Beyond established transformations, there is a vast, unexplored landscape of novel reactions that could involve this compound. The unique steric and electronic properties of the adamantyl group can lead to unexpected reactivity and the formation of novel molecular structures.

Areas for future exploration include:

Radical Reactions: The chloromethyl group can serve as a precursor for radical generation. Investigating radical-mediated cyclizations, additions, or cross-coupling reactions could lead to the discovery of new synthetic methodologies.

Rearrangement Reactions: Under specific conditions (e.g., treatment with Lewis acids or bases), the adamantyl framework or the ketone side chain could undergo skeletal rearrangements, leading to the formation of unique polycyclic structures.

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity would be a highly efficient synthetic strategy.

The solvolysis of related adamantyl compounds has shown evidence for multiple reaction pathways, suggesting that the reactivity of adamantyl-containing molecules can be complex and worthy of deeper investigation. acs.org

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. wjpmr.compaperpublications.org Applying these principles to the synthesis and derivatization of this compound is not only environmentally responsible but can also lead to more efficient and cost-effective processes.

Future research should focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. paperpublications.org

Development of Catalytic Methods: As mentioned earlier, catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using smaller quantities of reagents. rasayanjournal.co.in Research into recoverable and reusable catalysts would further enhance the green credentials of these processes.

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in both fundamental chemistry and applied sciences.

Q & A

Q. Table 1: Reaction Conditions for Adamantyl Ketone Synthesis

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| a | AcSK, CH₃CN, RT | Chloromethylation | Use anhydrous solvents to avoid side reactions |

| b | NaOH, acetone | Alkaline hydrolysis | Monitor pH to prevent decomposition |

| e | m-CPBA, CH₂Cl₂, 10°C | Oxidation | Slow addition of oxidant to control exotherms |

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the adamantyl framework and ketone functionality. For example, 2-(1-Adamantyl)-4-methylphenol derivatives show distinct adamantyl proton signals at δ 1.6–2.1 ppm .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry. In , single-crystal X-ray analysis (120 K) confirmed bond lengths (mean C–C = 0.004 Å) and spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₇H₂₂O: 242.17 g/mol) .

Q. Table 2: Key Characterization Parameters

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Assign adamantyl protons |

| X-ray | R factor = 0.042 | Confirm molecular packing |

| HRMS | ESI+ mode | Verify molecular formula |

Advanced: How can researchers address contradictions in reported physicochemical data for adamantyl derivatives?

Methodological Answer:

Discrepancies in data (e.g., melting points, solubility) require:

Cross-Validation : Compare results across techniques (e.g., DSC for melting points vs. traditional capillary methods) .

Literature Benchmarking : Use authoritative databases like NIST Chemistry WebBook for reference values (e.g., 2-Adamantanone: mp 282–286°C) .

Replication Studies : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .

Example : reports mp >300°C for 1-(1-Adamantyl)ethylamine hydrochloride, while other adamantyl derivatives (e.g., 2-Adamantanol) show lower mp ranges. This highlights the need for purity checks (e.g., GC >98%) .

Advanced: What experimental strategies are effective in elucidating the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using HPLC or in-situ IR .

- Computational Modeling : Apply DFT calculations to predict transition states and regioselectivity .

- Isotopic Labeling : Use ¹⁸O-labeled ketones to track oxygen exchange in hydrolysis reactions .

Case Study : In -(1-Adamantyl)-4-methylphenol reacts with urotropin to form aldehydes, suggesting the ketone’s susceptibility to electrophilic substitution .

Advanced: How can this compound be applied in multi-step syntheses of complex organometallic catalysts?

Methodological Answer:

- Ligand Synthesis : Convert the ketone to thiophenol derivatives (e.g., 2-(1-adamantyl)-4-methylthiophenol) for metal coordination .

- Catalyst Design : Use adamantyl-chromium(III) complexes (synthesized via ligand exchange) for asymmetric Diels-Alder reactions .

- Characterization : Validate catalyst structure with cyclic voltammetry and XANES to confirm oxidation states .

Advanced: How should researchers integrate conflicting data from diverse sources into a cohesive analysis?

Methodological Answer:

Critical Appraisal : Assess source reliability (e.g., prioritize peer-reviewed journals over vendor catalogs) .

Data Triangulation : Combine experimental results, computational models, and literature data .

Uncertainty Quantification : Report confidence intervals for measurements (e.g., ±0.5°C for melting points) .

Example : (NIST) provides certified data, while vendor catalogs () may lack validation. Cross-referencing resolves conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.